molecular formula C17H21ClN2O B1349873 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride CAS No. 321132-21-2

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Cat. No. B1349873
CAS RN: 321132-21-2
M. Wt: 304.8 g/mol
InChI Key: NQIOJWRWPRUPIZ-UHFFFAOYSA-N
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Description

“1-[4-(Benzyloxy)phenyl]piperazine” is an organic compound with the CAS Number: 144881-52-7 . It has a molecular weight of 268.36 and its IUPAC name is 1-[4-(benzyloxy)phenyl]piperazine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “1-[4-(Benzyloxy)phenyl]piperazine” is C17H20N2O . The InChI code is 1S/C17H20N2O/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 .


Physical And Chemical Properties Analysis

“1-[4-(Benzyloxy)phenyl]piperazine” is a solid at room temperature . It has a molecular weight of 268.36 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “1-[4-(Benzyloxy)phenyl]piperazine hydrochloride” is not available, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for “1-[4-(Benzyloxy)phenyl]piperazine” indicates that it should be stored at room temperature . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;/h1-9,18H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOJWRWPRUPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373465
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

CAS RN

321132-21-2
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321132-21-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (260 mg, 89.1%) was prepared from the compound from step 1 (300 mg, 0.82 mmol) and 4N HCl in dioxane by the procedure described in step 1 of Example 4: MS (ESI) m/z 269 (M+H); 1H NMR (500 MHz, DMSO-d6) δ 3.22 (br, 8H), 5.04 (s, 2H). 6.94 (br, 4H), 7.30-7.43 (m, 5H), 9.00 (br, 2H).
Name
compound
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89.1%

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